molecular formula C25H52NO19P3 B12067504 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-4',5'-bisphosphate) (aMMoniuM salt)

Cat. No.: B12067504
M. Wt: 763.6 g/mol
InChI Key: OFGBXUWSFCYDBS-UHFFFAOYSA-N
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Description

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) is a phospholipid derivative. It is a white solid powder that contains two octanoyl groups, a glycerol backbone, and a myo-inositol ring with two phosphate groups. This compound is a member of the phosphatidylinositol bisphosphate family and plays a crucial role in cellular signaling pathways .

Chemical Reactions Analysis

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) involves its role as a signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways, such as phospholipase C and protein kinase C. These interactions lead to the generation of secondary messengers like inositol trisphosphate and diacylglycerol, which further propagate the signal within the cell .

Comparison with Similar Compounds

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’,5’-bisphosphate) (ammonium salt) in terms of its specific acyl chain length and phosphate group positioning, which influence its biological functions and applications.

Properties

Molecular Formula

C25H52NO19P3

Molecular Weight

763.6 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3

InChI Key

OFGBXUWSFCYDBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

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